2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Catalog No.
S732536
CAS No.
32508-98-8
M.F
C16H14F3NO3
M. Wt
325.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino...

CAS Number

32508-98-8

Product Name

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

IUPAC Name

2-hydroxyethyl 2-[3-(trifluoromethyl)anilino]benzoate

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2

InChI Key

QTAIVYIVAODSBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound with the molecular formula C16H14F3NO3C_{16}H_{14}F_{3}NO_{3} and a molecular weight of 325.28 g/mol. This compound features a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and an amino group linked to a benzoate moiety. Its structure indicates potential applications in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.

Safety data sheets (SDS) for this compound indicate some potential hazards:

  • Acute Toxicity: It may be harmful if swallowed or absorbed through the skin (Acute Tox. 4) [].
  • First Aid Measures: In case of contact, the SDS recommends washing the affected area with water and seeking medical attention if necessary [].
Typical for esters and amines. Notably, it can undergo hydrolysis to yield the corresponding acid and alcohol, particularly under acidic or basic conditions. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the amino group, allowing for further derivatization of its structure.

The synthesis of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with benzoic acid derivatives under controlled conditions. A common method includes:

  • Formation of the Amine: Reacting 3-(trifluoromethyl)aniline with a suitable benzoic acid derivative to form an amide intermediate.
  • Esterification: The amide may then be converted into the desired ester using ethylene glycol or similar reagents under acidic conditions.
  • Hydroxyethylation: Finally, introducing a hydroxyethyl group through alkylation or other methods.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's properties.

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has potential applications in:

  • Pharmaceuticals: As a candidate for developing analgesic and anti-inflammatory drugs.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.
  • Material Science: As a component in polymers or coatings where enhanced chemical resistance is required.

Interaction studies involving 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate focus on its binding affinity with biological targets such as enzymes or receptors. While specific studies may be limited, compounds with similar structures have shown interactions with cyclooxygenase enzymes and other targets involved in inflammatory pathways. Understanding these interactions can provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-((2-hydroxybenzyl)amino)benzoateC16H17NO3C_{16}H_{17}NO_{3}Lacks trifluoromethyl group; potential for different biological activity .
4-Amino-3-trifluoromethylbenzoic acidC9H7F3NO2C_{9}H_{7}F_{3}NO_{2}Contains carboxylic acid instead of ester; used in pharmaceuticals .
Trifluoromethyl phenyl etherC13H9F3C_{13}H_{9}F_{3}No amino or hydroxyl groups; primarily used in organic synthesis .

The uniqueness of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate lies in its combination of functional groups that provide both hydrophilicity (due to the hydroxyethyl group) and lipophilicity (due to the trifluoromethyl group), which may enhance its pharmacological profile compared to similar compounds.

XLogP3

4.9

Sequence

XX

Dates

Modify: 2023-08-15

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